R-Acebutolol-d7
CAS No.:
Cat. No.: VC0204804
Molecular Formula: C₁₈H₂₁D₇N₂O₄
Molecular Weight: 343.47
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₈H₂₁D₇N₂O₄ |
|---|---|
| Molecular Weight | 343.47 |
Introduction
Chemical Structure and Properties
Molecular Structure
R-Acebutolol-d7 has a molecular formula of C₁₈H₂₁D₇N₂O₄, indicating the presence of seven deuterium atoms incorporated into the acebutolol structure . The R-isomer configuration refers to the specific stereochemistry of the compound. The deuterium atoms are strategically positioned to enhance the compound's stability and utility in analytical applications while maintaining the core functional structure of acebutolol.
Physical and Chemical Properties
The physical and chemical properties of R-Acebutolol-d7 are summarized in Table 1:
R-Acebutolol-d7 retains the core structure of acebutolol while exhibiting distinct isotopic characteristics due to the deuteration. The compound is typically available as a solid and may be prepared in solution for analytical applications, commonly using methanol as a solvent .
Synthesis and Chemistry
Synthetic Routes
The synthesis of R-Acebutolol-d7 involves several methods that incorporate deuterium into the acebutolol structure. Starting from R-Acebutolol, the synthesis incorporates deuterium atoms at specific positions. While detailed synthetic procedures are proprietary, the general approach involves:
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Beginning with R-Acebutolol or suitable precursors
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Incorporating deuterium through hydrogen-deuterium exchange reactions
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Purification and characterization of the deuterated product
Hydrogen-Deuterium Exchange Process
A significant aspect of R-Acebutolol-d7 synthesis is the hydrogen-deuterium (H/D) exchange reaction. Research by Guesmi et al. demonstrated that acebutolol can undergo spontaneous H/D exchange when dissolved in deuterated solvents such as D₂O or CD₃OD . Their study revealed that:
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The methyl group at the α-position of the carbonyl group undergoes deuteration
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The exchange proceeds through a keto-enol tautomerization mechanism
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The deuteration follows the pathway: CH₃→CH₂D→CHD₂→CD₃
The kinetics of this exchange were found to be faster in D₂O compared to CD₃OD, with rate constants of 7.92×10⁻³ h⁻¹ and 5.42×10⁻³ h⁻¹, respectively . The complete deuteration process at the acetyl methyl group was observed to take approximately 30 days at room temperature without catalysts.
Accelerated Deuteration
The deuteration process can be significantly accelerated using basic catalysts. Guesmi et al. demonstrated that when using catalysts such as NaOD or K₂CO₃ at a concentration of 4.06 M in D₂O, nearly complete deuteration of the acetyl methyl group could be achieved within 210 minutes at room temperature . This catalytic approach provides a more efficient method for incorporating deuterium into the acebutolol structure.
Hydrogen-Deuterium Exchange Mechanism
The hydrogen-deuterium exchange observed in the acetyl group of acebutolol follows a well-established keto-enol tautomerization mechanism . This process is represented in Figure 1 (described below):
The mechanism involves:
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Keto-enol tautomerization of the acetyl group
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Exchange of the enol hydroxyl hydrogen with deuterium from the deuterated solvent
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Return to the keto form with a deuterium atom now incorporated at the α-carbon
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Repetition of this process until all three hydrogen atoms are replaced with deuterium
This exchange mechanism provides the most straightforward and direct procedure toward synthesizing deuterium-labeled molecules without requiring additional purification steps . The exchange predominantly occurs at the acetyl methyl group due to the acidity of these protons when adjacent to the carbonyl group.
Applications and Uses
Analytical Applications
R-Acebutolol-d7 serves several critical analytical functions:
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Internal Standard for Quantification: It is primarily used as an internal standard for the quantification of acebutolol in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
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Pharmacokinetic Studies: The deuterium labeling enhances specificity in pharmacokinetic analyses, allowing researchers to track the metabolism and excretion of acebutolol more precisely .
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Mass Spectrometry Reference: The mass shift created by the deuterium atoms provides a distinctive spectral signature that helps distinguish the internal standard from the analyte of interest .
Table 2 shows examples of analytical methods where R-Acebutolol-d7 serves as an internal standard:
| Analytical Technique | Application | Reference |
|---|---|---|
| LC-MS/QTOF | Monitoring H/D exchange reactions | |
| LC-MS | Pharmaceutical quantification | |
| GC-MS | Biological sample analysis |
Research Applications
Beyond analytical chemistry applications, R-Acebutolol-d7 has utility in:
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Metabolic Studies: Tracking the metabolism of acebutolol by distinguishing between the deuterated standard and metabolites .
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Mechanistic Analyses: Investigating reaction mechanisms and isotope effects in pharmacological studies .
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Pharmaceutical Development: Supporting the development and quality control of acebutolol-based medications.
Comparison with Related Compounds
Comparison with Acebutolol
R-Acebutolol-d7 differs from acebutolol primarily in the isotopic composition, with deuterium atoms replacing specific hydrogen atoms. The molecular weight increases from 336.4 g/mol (acebutolol) to 343.5 g/mol (R-Acebutolol-d7) due to the deuterium incorporation . The pharmacological properties remain largely unchanged, but the mass spectral characteristics differ significantly, making R-Acebutolol-d7 valuable as an internal standard.
Comparison with Other Beta-Blockers
Table 3 compares R-Acebutolol-d7 with other related beta-blockers:
| Compound | Receptor Selectivity | Unique Features | Mass (g/mol) |
|---|---|---|---|
| R-Acebutolol-d7 | β1-selective | Contains seven deuterium atoms; used as internal standard | 343.5 |
| Acebutolol | β1-selective | Possesses intrinsic sympathomimetic activity; cardioselective | 336.4 |
| Propranolol | Non-selective | Used for anxiety treatment; affects both β1 and β2 receptors | 259.3 |
| Metoprolol | β1-selective | Commonly used for hypertension; shorter half-life | 267.4 |
| Atenolol | β1-selective | Renal excretion; less lipid-soluble than others | 266.3 |
Acebutolol itself has been established as a remarkably safe and well-tolerated beta-blocking agent after decades of clinical use involving almost 3 million patient-years . Its combination of cardioselectivity and intrinsic sympathomimetic activity (ISA) leads to modest reductions in cardiac output, reducing the risk of excessive bradycardia and heart failure .
Analytical Methods
Mass Spectrometry Analysis
Mass spectrometry analysis of R-Acebutolol-d7 can effectively track deuterium incorporation. LC-MS/QTOF studies by Guesmi et al. demonstrated the progression of deuterium exchange in acebutolol, showing:
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Initial deuteration at the amino hydrogen group
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Subsequent deuteration at the primary amine proton
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Progressive deuteration at the α-position of the carbonyl group
These analyses confirmed the total incorporation of seven deuterium atoms into the acebutolol structure, with three deuterium atoms specifically incorporated into the acetyl methyl group .
NMR Studies
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and deuterium incorporation of R-Acebutolol-d7. Studies using ¹H NMR, ¹³C NMR, and ²H NMR can track:
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The disappearance of the methyl signal at δ = 2.55 ppm in ¹H NMR
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The appearance of new signals corresponding to CH₂D, CHD₂, and CD₃ groups
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The transformation of the ¹³C NMR signal from a singlet to multiplets with distinctive coupling patterns reflecting deuterium incorporation
These NMR techniques are essential for confirming the structure and purity of R-Acebutolol-d7 preparations.
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